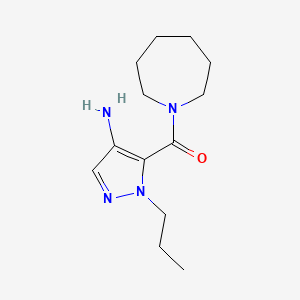![molecular formula C12H17ClFN B2769988 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride CAS No. 1909324-92-0](/img/structure/B2769988.png)
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring attached to an amine group, with a 4-fluorophenyl substituent, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Amine Group: The amine group is introduced via reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the 4-Fluorophenyl Group: This step involves a Friedel-Crafts alkylation, where the cyclopropane amine reacts with a 4-fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis steps in sequence.
Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts.
Major Products Formed:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Comparison with Other Similar Compounds: 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride can be compared with other compounds such as:
- 1-[2-(4-Chlorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
- 1-[2-(4-Methylphenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
Uniqueness:
- The presence of the fluorine atom in this compound imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
Comparison with Similar Compounds
- 1-[2-(4-Chlorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
- 1-[2-(4-Methylphenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
- 1-[2-(4-Bromophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)propan-2-yl]cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-11(2,12(14)7-8-12)9-3-5-10(13)6-4-9;/h3-6H,7-8,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUWGDXTYZJAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
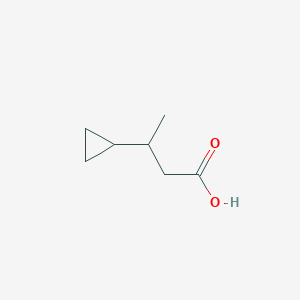


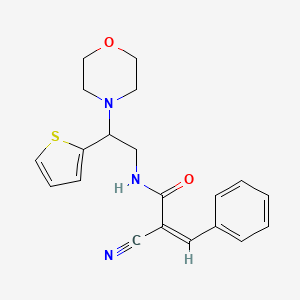
![2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2769913.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2769914.png)

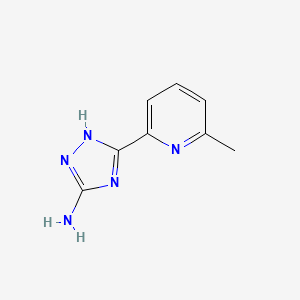
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2769918.png)
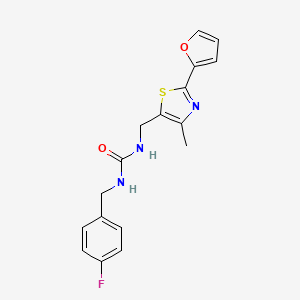


![3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2769927.png)
